アシaticoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Asiaticoside has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoid saponins.

Biology: Investigated for its role in cell growth inhibition and anti-apoptotic effects.

Medicine: Extensively studied for its wound healing, anti-inflammatory, and neuroprotective properties.

Industry: Utilized in the cosmetic industry for its anti-aging and skin hydration properties.

作用機序

Asiaticoside, also known as Asiaticosid, is a bioactive compound derived from the herbaceous plant Centella asiatica. It has been identified as a marker compound in the Chinese Pharmacopoeia . This compound offers a wide range of pharmacological properties, including neuroprotective, cardioprotective, hepatoprotective, wound healing, anti-inflammatory, antioxidant, anti-allergic, anti-depressant, anxiolytic, antifibrotic, antibacterial, anti-arthritic, anti-tumor, and immunomodulatory activities .

Target of Action

Asiaticoside primarily targets the NLRP3 inflammasome and the PI3K-AKT and NF-κB pathways . These targets play crucial roles in inflammation, apoptosis, and various cellular signaling cascades .

Mode of Action

Asiaticoside interacts with its targets to exert its therapeutic effects. It forms a stable complex with the NLRP3 protein , which plays a key role in the inflammatory response. Asiaticoside also interacts with the PI3K-AKT and NF-κB pathways , which are involved in cell survival, proliferation, and inflammation.

Biochemical Pathways

Asiaticoside affects several biochemical pathways. It performs an anti-photoaging effect through inflammation- and apoptosis-related signaling pathways, especially the PI3K-AKT and NF-κB pathways . It also reduces endothelial permeability, which can effectively protect against the occurrence of atherosclerosis by lowering the levels of intercellular adhesion molecule-1, vascular cell adhesion molecule-1, and E-selectin .

Pharmacokinetics

Asiaticoside shows favorable pharmacokinetics and is found to be bioavailable following oral or intraperitoneal administration . Certain modifications need to be made to the structural makeup of asiaticoside to improve its pharmacokinetic properties .

Result of Action

Asiaticoside exhibits numerous molecular and cellular effects. It reduces the effects of oxidative stress on endothelial cells, primarily by preventing lipid peroxidation and inhibiting pro-apoptotic factors . It also alleviates symptoms of Parkinson’s disease induced by MPTP through its interaction with the NLRP3 protein .

Action Environment

The action of asiaticoside can be influenced by environmental factors. For instance, the compound’s anti-photoaging effect is particularly relevant in environments with high ultraviolet A (UVA) exposure . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of asiaticoside.

生化学分析

Biochemical Properties

Asiaticoside plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, asiaticoside has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandin E2 (PGE2), which are involved in inflammatory responses . Additionally, asiaticoside upregulates heme oxygenase-1 (HO-1) expression, contributing to its antioxidant properties . These interactions highlight the compound’s potential in modulating inflammatory and oxidative stress pathways.

Cellular Effects

Asiaticoside exerts various effects on different cell types and cellular processes. It promotes the proliferation of human dermal fibroblasts and enhances collagen synthesis, which is crucial for wound healing . Asiaticoside also influences cell signaling pathways, such as the TGF-β1/Smad pathway, to delay senescence and reduce reactive oxygen species (ROS) generation in UV-exposed cells . Furthermore, asiaticoside has been shown to inhibit the proliferation of hepatocellular carcinoma cells and induce apoptosis by modulating the PI3K/Akt and MAPK/ERK pathways .

Molecular Mechanism

The molecular mechanism of asiaticoside involves several key interactions at the molecular level. Asiaticoside binds to and inhibits COX-2, reducing the production of pro-inflammatory mediators . It also activates the TGF-β1/Smad pathway, leading to the attenuation of cell senescence and oxidative stress . Additionally, asiaticoside modulates the cAMP/PKA signaling pathway, which plays a role in reducing inflammation and apoptosis in retinal pigment epithelial cells . These molecular interactions underscore the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of asiaticoside have been observed to change over time. For example, asiaticoside production by the endophytic fungus Colletotrichum gloeosporioides peaks on the 15th day of incubation and decreases in subsequent generations . In hepatocellular carcinoma cells, asiaticoside inhibits proliferation and induces apoptosis in a dose- and time-dependent manner . These findings suggest that asiaticoside’s stability and efficacy can vary over time, highlighting the importance of temporal considerations in experimental studies.

Dosage Effects in Animal Models

The effects of asiaticoside vary with different dosages in animal models. In lipopolysaccharide-treated rats, asiaticoside dose-dependently inhibits fever and inflammatory responses by reducing serum tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels . Additionally, asiaticoside exhibits cytotoxic effects on tumor cells and induces apoptosis in a dose-dependent manner . High doses of asiaticoside may lead to adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

Asiaticoside is involved in several metabolic pathways. It is synthesized through a series of glycosylation steps involving glycoside glycosyltransferases, which add glucose and rhamnose moieties to the triterpene backbone . Asiaticoside also modulates the cAMP/PKA pathway, which is involved in regulating inflammation and apoptosis in retinal pigment epithelial cells . These metabolic interactions highlight the compound’s role in various biochemical processes.

Transport and Distribution

Asiaticoside is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, asiaticoside has been shown to inhibit the loss of junction proteins in the blood-spinal cord barrier, suggesting its involvement in maintaining cellular integrity . Additionally, asiaticoside’s distribution within tissues is influenced by its interactions with various biomolecules, which can affect its localization and accumulation.

Subcellular Localization

The subcellular localization of asiaticoside plays a crucial role in its activity and function. Asiaticoside induces the nuclear translocation of β-catenin in human periodontal ligament cells, promoting osteogenic differentiation through the Wnt/β-catenin signaling pathway . This localization is essential for the compound’s ability to modulate gene expression and cellular processes. Furthermore, asiaticoside’s glycosylation affects its solubility and subcellular distribution, influencing its biological activity .

準備方法

Synthetic Routes and Reaction Conditions: Asiaticoside can be extracted from Centella asiatica using various solvents such as methanol, ethanol, hexane, water, and ethyl acetate . The extraction process involves the use of subcritical water, which provides higher yields compared to traditional solvent extraction methods .

Industrial Production Methods: Industrial production of asiaticoside often involves the cultivation of Centella asiatica plants, followed by extraction using solvents. The extracts are then purified using techniques such as liquid chromatography to isolate asiaticoside .

化学反応の分析

Types of Reactions: Asiaticoside undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Oxidation: Asiaticoside can be oxidized using reagents like potassium permanganate under acidic conditions.

Reduction: Reduction of asiaticoside can be achieved using hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: Hydrolysis of asiaticoside can be performed using acidic or basic conditions to yield asiatic acid and glucose.

Major Products: The major products formed from these reactions include asiatic acid, which is the aglycone form of asiaticoside, and glucose .

類似化合物との比較

Madecassoside: Similar in structure and function, known for its wound healing and anti-inflammatory properties.

Asiatic Acid: The aglycone form of asiaticoside, with potent antioxidant and anti-inflammatory effects.

Madecassic Acid: Another triterpenoid with similar therapeutic properties.

Uniqueness: Asiaticoside is unique due to its extensive distribution in the brain, stomach, and skin, and its rapid absorption and bioavailability . It also exhibits a broader range of pharmacological activities compared to its counterparts .

特性

CAS番号 |

16830-15-2 |

|---|---|

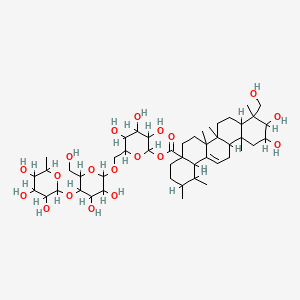

分子式 |

C48H78O19 |

分子量 |

959.1 g/mol |

IUPAC名 |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-22,24-42,49-60H,9-19H2,1-7H3/t20?,21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45-,46+,47+,48-/m0/s1 |

InChIキー |

WYQVAPGDARQUBT-UKASDBIYSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |

異性体SMILES |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |

正規SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |

外観 |

Solid powder |

melting_point |

235 - 238 °C |

Key on ui other cas no. |

16830-15-2 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Asiaticoside; Ba 2742; BRN0078195; CCRIS8995; NSC166062; BRN-0078195; CCRIS-8995; NSC-166062; BRN 0078195; CCRIS 8995; NSC 166062; Emdecassol; Madecassol; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。